molecular formula C9H14N4O3 B13883525 N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

Cat. No.: B13883525
M. Wt: 226.23 g/mol
InChI Key: VXYLTCQWZDAMLL-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 3-methyl-4-nitropyrazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The nitro group and the pyrazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methyl-2-(4-piperidinyloxy)acetamide
  • N-ethyl-N-methyl-2-(4-formylphenyl)acetamide

Uniqueness

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is unique due to the presence of the nitro group and the pyrazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C9H14N4O3/c1-4-11(3)9(14)6-12-5-8(13(15)16)7(2)10-12/h5H,4,6H2,1-3H3

InChI Key

VXYLTCQWZDAMLL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=C(C(=N1)C)[N+](=O)[O-]

Origin of Product

United States

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